Seco-CDA

Description

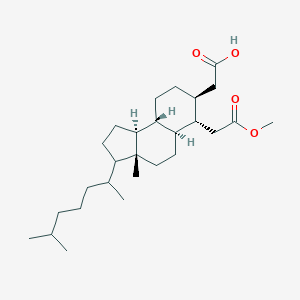

Structure

2D Structure

3D Structure

Properties

CAS No. |

1178-00-3 |

|---|---|

Molecular Formula |

C27H46O4 |

Molecular Weight |

434.7 g/mol |

IUPAC Name |

2-[(3aR,5aR,6S,7S,9aR,9bS)-6-(2-methoxy-2-oxoethyl)-3a-methyl-3-(6-methylheptan-2-yl)-1,2,3,4,5,5a,6,7,8,9,9a,9b-dodecahydrocyclopenta[a]naphthalen-7-yl]acetic acid |

InChI |

InChI=1S/C27H46O4/c1-17(2)7-6-8-18(3)23-11-12-24-21-10-9-19(15-25(28)29)22(16-26(30)31-5)20(21)13-14-27(23,24)4/h17-24H,6-16H2,1-5H3,(H,28,29)/t18?,19-,20-,21+,22-,23?,24-,27+/m0/s1 |

InChI Key |

RCIKMGJXOLVLBU-DUSSVLROSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC(C3CC(=O)OC)CC(=O)O)C |

Isomeric SMILES |

CC(C)CCCC(C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]([C@@H]3CC(=O)OC)CC(=O)O)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC(C3CC(=O)OC)CC(=O)O)C |

Synonyms |

2,3-seco-5 alpha-cholestan-2,3-dioic acid 2,3-secocholestan-2,3-dioic acid seco-CDA |

Origin of Product |

United States |

Biosynthetic Pathways and Chemoenzymatic Synthesis of Seco Compounds

Elucidation of Enzymatic Mechanisms for Seco-Structural Formation

Enzymatic mechanisms play a crucial role in shaping the diverse structures of natural products, including those with seco-configurations.

Role of Thioesterase (TE) Domains in Macrocyclization

Thioesterase (TE) domains are terminal enzymes in nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS) assembly lines, primarily responsible for the release and macrocyclization of linear peptide or polyketide chains researchgate.netwikipedia.orgwikipedia.org. These domains facilitate the formation of cyclic structures from their linear "seco-acid" precursors, often through macrolactonization or macrolactamization researchgate.netwikipedia.org. For instance, in the biosynthesis of the calcium-dependent antibiotic (CDA), a macrocyclic lipopeptide, CDA3 TE acts as a cyclase to achieve macrocyclization from a linear precursor researchgate.net. Similarly, the epothilone (B1246373) TE domain can generate macrocyclic epothilone C from its linear thioester substrate, though it can also lead to the hydrolysis product, seco-epothilone C lipidmaps.org. The ability of TE domains to accept mimics of native substrates in vitro highlights their potential in chemoenzymatic synthesis to overcome challenges in classical synthetic approaches researchgate.net.

Table 1: Examples of TE-mediated Macrocyclization and Seco-Compound Formation

| Enzyme/Product System | Role of TE Domain | Outcome | Reference |

| Sgd TE / Macrocycle | Catalyzes macrolactonization of linear peptide SNAC substrate | Macrocycle formation in acceptable yield | researchgate.netwikipedia.org |

| CDA3 TE / CDA | Cyclase for macrocyclization of linear precursor | Formation of cyclic CDA | researchgate.netlipidmaps.org |

| Epothilone TE / Epothilone C | Generates 16-membered macrolactone from thioester substrate | Epothilone C and seco-epothilone C (hydrolysis product) | lipidmaps.org |

| DEBS1-TE / Macrolactone | Catalyzes macrocyclization of seco-acid | 14-membered macrolactone, linear dimer, and 28-membered macrodiolide | wikipedia.org |

Biosynthetic Gene Cluster Analysis and Pathway Engineering

Biosynthetic gene clusters (BGCs) are genetic packages encoding the enzymes and regulatory elements necessary for the production of secondary metabolites, including seco-compounds wikipedia.orgontosight.ai. Bioinformatic analysis of fungal and bacterial genomes has revealed a vast number of BGCs, many of which are linked to the synthesis of diverse natural products wikidata.org. For example, the whole-genome sequence analysis of Streptomyces sp. SCSIO ZS0520 identified 34 secondary metabolite BGCs, and proposed biosynthetic pathways for various compounds, including seco-salinomycins wikipedia.orgwikimedia.org. Another study characterized new anthracyclinone products, such as 9,10-seco-7-deoxy-nogalamycinone, through the coexpression of different orthologs of enzymes within engineered Streptomyces coelicolor strains mitoproteome.org. Understanding and engineering these BGCs is crucial for expanding the structural diversity of natural products and potentially for the targeted production of specific seco-compounds or their analogues wikipedia.orgwikipedia.orgwikidata.org.

Synthetic Methodologies for Accessing Seco-CDA Analogues

Beyond natural biosynthesis, chemical synthesis offers routes to access seco-compounds, including analogues of this compound.

Development of Novel Organic Transformations for Seco-Compound Synthesis

The synthesis of seco-compounds often involves specific organic transformations to achieve the desired ring cleavage or to construct the open-chain structure. For secosteroids like this compound, synthetic procedures can involve starting materials such as fucosterol, where novel secosteroids have been organically synthesized mims.com. Photochemical transformations, for example, using UVB radiation on dihydroxypregnadienes, have also been employed to generate novel 9,10-secosteroids with vitamin D and lumisterol (B196343) backbone structures citeab.com. Other strategies for synthesizing seco-compounds include ring-closing metathesis reactions for pyrimidine (B1678525) d4N seco analogues uni.lu, and intramolecular Suzuki coupling or Mitsunobu esterification for macrolactone cores, which can involve seco-compound intermediates nih.gov. These diverse methodologies highlight the ongoing development of efficient and selective reactions for constructing complex seco-molecular architectures.

Enantioselective and Stereoselective Synthesis Strategies

Controlling the stereochemistry is paramount in the synthesis of complex natural products and their analogues, including seco-compounds, as different stereoisomers can exhibit varying biological activities mcmaster.ca. Enantioselective synthesis, also known as asymmetric synthesis, aims to produce stereoisomeric products in unequal amounts, favoring a specific enantiomer or diastereomer mcmaster.ca. For seco-acid derivatives, highly stereoselective synthesis has been achieved, for example, through chiral oxazaborolidinone-promoted aldol (B89426) reactions fishersci.ca. Approaches to seco-prezizaane sesquiterpenoids have also utilized enantioselective total synthesis from chiral synthons, often involving enzymatic resolution steps to install desired stereochemistry uni.lu. Chemo-enzymatic approaches, combining organic synthesis with enzymatic asymmetric transformations, are increasingly employed to achieve high enantioselectivity and stereoisomeric purity in the synthesis of natural products and their analogues mdpi.comnih.gov.

Chemoenzymatic and Biomimetic Synthetic Approaches

Chemoenzymatic strategies offer efficient routes for synthesizing complex natural products like CDA by combining chemical synthesis with enzymatic transformations. coreyorganics.com A crucial step in the production of macrocyclic peptides and polyketides, including CDA, is the cyclization of their linear "seco-acid" precursors. coreyorganics.com

Role of Thioesterase (TE) Domains: Thioesterase (TE) domains, typically located at the C-terminus of the final NRPS module, play a pivotal role in terminating biosynthesis and catalyzing the macrocyclization of the linear "this compound" precursor. coreyorganics.comsci-toys.com These enzymes facilitate the intramolecular nucleophilic attack of a free amino or hydroxyl group within the linear chain onto the thioester bond linking the peptide to the enzyme, leading to the formation of the cyclic structure. sci-toys.com

Chemoenzymatic Synthesis of CDA and Analogs: Research has demonstrated the utility of purified TE domains as biocatalysts for the chemoenzymatic synthesis of CDA and its analogs. For instance, the CDA3 TE, a cyclase derived from CDA synthetase, has been successfully employed to mediate the biocatalytic macrocyclization of linear precursors. coreyorganics.com To mimic the native peptide-S-PCP substrate, various leaving groups have been evaluated, including N-acetylcysteamine (NAC) and thiophenol-activated esters. Thiophenol thioesters have shown high cyclization rates, suggesting that chemical reactivity can be a significant factor in these enzymatic processes. coreyorganics.com

The chemoenzymatic approach allows for the generation of variant libraries of macrocyclic lipopeptides. Studies involving the CDA TE have shown its substrate tolerance, enabling the cyclization of linear CDA undecapeptide thioesters with single or multiple residue exchanges. This flexibility allows for the rational design and synthesis of novel analogs, which can be crucial for structure-activity relationship studies. While highly effective, enzymatic macrocyclization can sometimes be limited by factors such as competing hydrolysis or the requirement for specific recognition elements intrinsic to cognate substrates for efficient cyclization. coreyorganics.com

Detailed Research Findings: The ability of TE domains to achieve regio-selective macrolactonization is a significant advantage over traditional chemical methodologies, which often face challenges like low coupling yields and epimerization. For example, incubation of N-terminally acetylated CDA thioester analogs with CDA TE has resulted in two regioisomeric macrolactones, arising from simultaneous nucleophilic attack by adjacent threonine and serine residues onto the C-terminal tryptophan of the acyl-enzyme intermediate. This relaxed regioselectivity has been exploited to manipulate the ring size of the macrocyclic product. Furthermore, the binding of the N-terminal fatty acid in the active site of CDA TE may ensure precise positioning of specific residues for regioselective cyclization.

The development of solid-phase peptide synthesis (SPPS) strategies has provided highly efficient routes to access linear precursors, accelerating the investigation of biocatalytic cyclization. coreyorganics.com This combined approach of chemical synthesis of linear "this compound" precursors and subsequent enzymatic macrocyclization by TE domains represents a powerful tool in the synthesis of complex natural products.

Molecular Mechanisms of Action and Cellular Target Elucidation

Identification of Protein and Enzyme Interactions

The precise identification of specific protein and enzyme interactions for 2,3-Secocholestan-2,3-dioic acid remains an area requiring further detailed research.

Studies have indicated that 2,3-Secocholestan-2,3-dioic acid interacts with lipid membranes. Specifically, it has been shown to influence the bilayer to hexagonal phase transition temperature of dielaidoylphosphatidylethanolamine, a type of phospholipid nih.gov. This effect is markedly dependent on pH; above pH 6.56, Seco-CDA stabilizes the bilayer phase by raising the transition temperature. Conversely, below pH 6.56, it significantly lowers this temperature, promoting hexagonal phase formation nih.gov. This suggests a direct interaction with lipid macromolecules, altering membrane fluidity and structure. Furthermore, at lower pH values (below approximately pH 6), 2,3-Secocholestan-2,3-dioic acid has been observed to induce vesicle fusion, as evidenced by both lipid mixing and the mixing of aqueous contents within vesicles nih.gov. This interaction with lipid bilayers and its ability to induce membrane fusion suggest potential applications, such as in sensitizing vesicles for acid-induced drug delivery nih.gov. No specific data regarding the binding affinity of 2,3-Secocholestan-2,3-dioic acid to protein macromolecules like microtubules, as exemplified by C-seco taxoids, were identified in the current research.

While 2,3-Secocholestan-2,3-dioic acid is noted for its role in the modulation of lipid metabolism and potential anticancer properties nih.gov, specific details regarding its direct modulation of particular enzymatic activities or its involvement in well-defined signal transduction pathways are not extensively elaborated in the available research. Further investigation is needed to elucidate the precise enzymes and signaling cascades influenced by this compound.

The most prominent interaction identified for 2,3-Secocholestan-2,3-dioic acid is its influence on lipid bilayers, leading to changes in membrane phase behavior and the induction of vesicle fusion nih.gov. This highlights a significant protein-lipid interaction, where the compound directly affects the structural integrity and dynamics of cellular membranes. However, detailed studies specifically investigating direct protein-protein interactions or interactions with DNA/RNA by 2,3-Secocholestan-2,3-dioic acid were not found within the scope of the current search.

Investigation of Cellular Responses at the Molecular Level

The cellular responses to 2,3-Secocholestan-2,3-dioic acid at the molecular level are inferred from its reported biological activities, though specific mechanistic data is limited.

The reported potential anticancer properties of 2,3-Secocholestan-2,3-dioic acid nih.gov imply an underlying modulation of gene expression, as anticancer effects often involve alterations in cell cycle, apoptosis, and proliferation pathways, which are regulated by specific gene programs. However, the available research does not provide detailed findings on specific genes or gene networks that are modulated by 2,3-Secocholestan-2,3-dioic acid. Further studies are required to characterize the specific gene expression profiles influenced by this compound.

Direct characterization of the subcellular localization and organelle specificity of 2,3-Secocholestan-2,3-dioic acid is not explicitly detailed in the provided information. Given its interaction with lipid bilayers and its nature as a secosteroid derived from cholesterol nih.govnih.gov, it is plausible that the compound associates with cellular membranes and potentially influences membrane-bound organelles. However, specific experimental data demonstrating its precise localization within different cellular compartments or its targeting of particular organelles are not available.

Molecular Basis of Induced Cellular Phenomena (e.g., cell cycle arrest, apoptosis pathways)

General mechanisms of cell cycle arrest often involve the activation of tumor suppressor pathways like p53/p21WAF1/CIP1 and p16INK4A/pRB, which prevent cell proliferation frontiersin.org. Apoptosis, a programmed cell death process, can be triggered by intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both converging on caspase activation assaygenie.commdpi.comresearchgate.net. Without specific experimental data, it is not possible to describe how 2,3-Secocholestan-2,3-dioic acid might influence these fundamental cellular processes.

Structure-Mechanism Relationships for Biological Activity

Information on the specific structure-mechanism relationships for the biological activity of 2,3-Secocholestan-2,3-dioic acid (this compound) is not available in the provided search results. Structure-activity relationship (SAR) studies typically involve analyzing how modifications to a compound's chemical structure influence its biological effects nih.govrsc.org. While such studies are crucial for understanding drug action and designing new compounds, no such detailed analysis was found for 2,3-Secocholestan-2,3-dioic acid. For instance, studies on seco-tanapartholides have correlated stereoselectivity, lipophilicity, and the number and position of hydroxyl groups with their ability to inhibit keratinocyte cell growth nih.gov. However, these are distinct compounds and their SAR cannot be extrapolated to 2,3-Secocholestan-2,3-dioic acid.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Rational Design and Synthesis of Compound Libraries

Rational design and synthesis of compound libraries are pivotal in SAR/SPR investigations of seco-compounds. This approach involves the systematic creation of molecular variants to explore the chemical space around a lead structure, allowing for the identification of key structural motifs responsible for desired biological activities lifechemicals.commdpi.com. The principle of "diverted total synthesis" (DTS) is often employed, where modifications are introduced at various stages of a natural product's synthesis to generate analogues with altered properties rsc.org.

Correlation of Structural Modifications with Biological Efficacy

Understanding how structural changes correlate with biological efficacy is at the core of SAR studies. For seco-compounds, this involves analyzing the impact of modifications on binding affinity, cellular activity, and selectivity.

C-seco Taxoids: C-seco taxoids, such as IDN5390, are designed to overcome drug resistance mechanisms in cancer cells, particularly those mediated by P-glycoprotein (P-gp) and βIII-tubulin overexpression csic.esresearchgate.netsci-hub.se. SAR analysis of C-seco taxoids has revealed the critical roles of modifications at specific positions:

C2 Modifications: These modifications have been shown to significantly enhance microtubule binding affinity. However, their influence on cytotoxicity can be ambiguous, suggesting that while binding is improved, cellular activity might not always translate proportionally csic.esresearchgate.netresearchgate.net.

7,9-O-linkage and C13 Modifications: These modifications are more effective in enhancing cytotoxicity than improving microtubule binding. This indicates a better translation of molecular binding effects to cellular activity through C-ring closure and C13 modifications in C-seco taxoids csic.es.

C3' Modifications: Similar to 7,9-linkage, C3' modifications can efficiently enhance cytotoxicity researchgate.net. For example, IDN5390 (1m), a C3'-modified analog, and its C2-modified derivatives have shown more potent cell-killing ability in drug-resistant tumor cells overexpressing βIII-tubulin csic.esresearchgate.net.

The following table summarizes some research findings on C-seco taxoid modifications:

| Modification Position | Impact on Microtubule Binding | Impact on Cytotoxicity (Drug-Resistant Cells) | Example Compounds | References |

| C2 | Significantly enhanced | Ambiguous/Less direct translation | IDN5390 derivatives | csic.esresearchgate.netresearchgate.net |

| 7,9-O-linkage | Less direct impact | Efficiently enhanced | 1l, 1n | csic.es |

| C13 | Less direct impact | Efficiently enhanced | 1l, 1n | csic.es |

| C3' | Known to improve binding | Efficiently enhanced | IDN5390 (1m) | csic.esresearchgate.net |

Seco-Cryptophycins: Cryptophycins are highly cytotoxic cyclic depsipeptides known for their activity against multidrug-resistant tumor cell lines researchgate.netnih.govbeilstein-journals.org. SAR studies on cryptophycin (B1240208) analogues, including seco-cryptophycins (linear precursors), have focused on modifications across their four units (A-D) researchgate.netnih.gov.

Unit A Modifications: The para-phenyl position of unit A and the epoxide moiety are viable attachment points for derivatization researchgate.netnih.gov. For instance, a trifluoromethyl substituent at the unit A aryl ring in cryptophycin-52 analogues resulted in high activity in the low picomolar range against KB-3-1 cells beilstein-journals.org.

Unit B Modifications: Replacement of the 3-chloro-4-methoxyphenyl-substituent in unit B by a pentafluorophenyl moiety led to a significant loss of activity, highlighting the importance of this unit for potency beilstein-journals.org.

Epoxide Functionality: The β-epoxide functionality, often found in unit A, is generally necessary for maximal activity, and most modifications to this group tend to be detrimental to potency nih.gov.

These findings underscore that while a seco-structure offers flexibility for modification, the specific placement and nature of substituents are critical for maintaining or enhancing biological activity.

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt through rotation around single bonds and the associated energy levels lumenlearning.comlibretexts.org. For seco-compounds, the ring-opening process significantly increases conformational flexibility compared to their cyclic counterparts. This increased flexibility can influence how the molecule interacts with its biological target.

For example, the ability of a seco-compound to adopt a specific, energetically favorable conformation that complements the binding site of a target protein is crucial for effective recognition and binding frontiersin.org. Steric interactions, torsional strain, and angle strain are key factors that influence conformational energy and stability libretexts.org. The preferred conformation of a seco-compound in solution or when bound to a target can dictate the presentation of key pharmacophoric features, thereby influencing binding affinity and specificity. Studies on macrocyclic seco-alcohols, for instance, have revealed that their specific conformational relationships, along with unsaturation and terminal branching of the lipid tail, are essential for high inhibitory potency frontiersin.orgnih.gov. Understanding these conformational preferences through computational methods like molecular dynamics simulations can provide insights into the optimal binding modes and guide further structural modifications mdpi.com.

Development of Predictive Models for Biological Activity

The development of predictive models for biological activity is an integral part of modern drug discovery, especially in the context of SAR/SPR studies. These models aim to establish mathematical relationships between the chemical structure of compounds and their biological activities, enabling the prediction of activity for new or untested compounds mdpi.commdpi.com.

Quantitative Structure-Activity Relationship (QSAR) modeling is a widely used computational approach that correlates physicochemical properties or molecular descriptors with biological activities mdpi.commdpi.com. For seco-compounds and other complex natural products, QSAR models can help in:

Identifying key structural features: By analyzing which descriptors are most influential in predicting activity, researchers can pinpoint the molecular characteristics crucial for efficacy mdpi.com.

Virtual screening: Predictive models can be used to screen large virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing, thus accelerating the drug discovery process lifechemicals.commdpi.com.

Optimizing lead compounds: Models can guide the modification of existing lead compounds to improve their potency, selectivity, or other desirable properties lifechemicals.com.

The integration of artificial intelligence (AI) and machine learning (ML) techniques has significantly enhanced the predictive power and efficiency of QSAR models mdpi.comnih.gov. ML models can uncover complex, non-linear relationships between molecular descriptors and biological activities that might be missed by traditional statistical methods mdpi.com. For example, models trained on target similarity between drugs can predict the bioactivity potential of natural compounds by comparing their chemical and structural similarity to molecules with known activity nih.govbiorxiv.org. Tools like PASS (Prediction of Activity Spectra for Substances) use 2D descriptors to correlate compounds with various bioactivities, effectively predicting biological activity profiles based on extensive SAR data way2drug.com.

By leveraging these predictive models, researchers can more efficiently navigate the vast chemical space of seco-compounds, rationally design new analogues, and predict their biological activities, thereby streamlining the discovery and optimization of novel therapeutic agents.

Advanced Analytical and Computational Methodologies in Seco Cda Research

Systems Biology and Omics Integration

Network Pharmacology and Pathway Analysis

Network pharmacology is an emerging field that investigates the interactions between drugs, targets, and diseases within the context of complex biological networks. nih.govfrontiersin.orgresearchgate.net Unlike traditional "one drug, one target" approaches, network pharmacology considers the multi-target nature of many bioactive compounds, aiming to identify the intricate web of molecular pathways and biological processes they influence. nih.govfrontiersin.org Pathway analysis, a component of network pharmacology, involves mapping the identified targets of a compound onto known biological pathways (e.g., KEGG pathways, GO terms) to understand the functional implications of its interactions. nih.gov This can reveal how a compound might modulate cellular signaling, metabolism, or disease progression. While network pharmacology and pathway analysis are powerful tools for understanding the systemic effects of compounds, specific applications detailing the network-level interactions or pathway modulations of 2,3-Secocholestan-2,3-dioic acid (Seco-CDA) were not identified in the conducted literature search.

Proteomics and Lipidomics for Global Cellular Response Profiling

Proteomics and lipidomics are crucial "omics" disciplines that enable the comprehensive profiling of proteins and lipids within a biological system, respectively. Proteomics involves the large-scale study of proteins, including their expression levels, modifications, and interactions, providing insights into cellular functions and responses to stimuli. researchgate.netpnas.org Lipidomics, on the other hand, focuses on the identification and quantification of the entire lipidome, offering a detailed view of lipid metabolism, signaling, and structural roles within cells and tissues. researchgate.netresearchgate.netga-online.org By analyzing global changes in protein and lipid profiles, researchers can gain a deeper understanding of how a chemical compound impacts cellular processes, energy metabolism, membrane integrity, and signaling cascades. researchgate.netresearchgate.net Although these methodologies are widely used in chemical biology to profile global cellular responses, specific research findings profiling the proteomic or lipidomic changes induced by 2,3-Secocholestan-2,3-dioic acid (this compound) were not found in the current literature.

Translational Research and Drug Discovery Potential of Seco Compounds

Design and Synthesis of Chemical Probes for Biological Pathway Interrogation

Chemical probes are indispensable tools in chemical biology, designed to selectively modulate specific protein targets or biological pathways, thereby aiding in the elucidation of their functions and validating potential drug targets. The design and synthesis of such probes often involve incorporating moieties that allow for tracing interactions within cellular systems or assessing subcellular distribution. wikipedia.orggoogle.com While the general principles of chemical probe design are well-established, encompassing strategies to ensure selectivity and assess on-target activity, specific studies detailing the design and synthesis of Seco-CDA as a chemical probe for interrogating particular biological pathways are not extensively documented in the current literature. rsc.orgrsc.orgsciopen.com However, the unique secosteroid structure of this compound and its known biological activities, such as its influence on lipid metabolism and potential anticancer effects, suggest a theoretical basis for its potential development into chemical probes to investigate these specific pathways. nih.govuni-freiburg.de

Development of Preclinical Models for Efficacy Evaluation

Preclinical models are critical for evaluating the efficacy of novel compounds before their progression to clinical trials. These models, which include various in vitro (e.g., cell lines, 3D cell cultures like spheroids and organoids) and in vivo (e.g., animal models, patient-derived xenografts) systems, are designed to mimic human physiology and disease states as closely as possible. nih.govmdpi.combeilstein-journals.orgresearchgate.net The aim is to generate robust and translatable data that can predict treatment responses and identify viable drug candidates. researchgate.netresearchgate.net

Strategies for Overcoming Molecular Resistance Mechanisms (e.g., P-glycoprotein, βIII-Tubulin)

Drug resistance remains a significant challenge in the treatment of various diseases, particularly in oncology. Two prominent molecular mechanisms contributing to multidrug resistance are the overexpression of P-glycoprotein (P-gp) and alterations in βIII-Tubulin.

P-glycoprotein (P-gp), also known as ABCB1, is an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of anticancer drugs from cells, thereby reducing their intracellular concentration and therapeutic effectiveness. mdpi.comresearchgate.netsecowarwick.commdpi.com Strategies to overcome P-gp-mediated resistance often involve the development of P-gp inhibitors that can restore the efficacy of co-administered anticancer agents. mdpi.commdpi.comsickkids.ca

βIII-Tubulin is a microtubule isotype whose overexpression is frequently associated with resistance to microtubule-targeting agents, such as taxanes, in various malignant tumors. nih.govviamedica.plnih.gov Compounds designed to overcome this resistance often target βIII-Tubulin directly or possess mechanisms that bypass its influence on microtubule dynamics. nih.govuni-freiburg.de

While the broader class of seco-compounds includes examples of agents designed to circumvent these resistance mechanisms (e.g., seco-taxanes like IDN5390 targeting class III beta-tubulin nih.govuni-freiburg.de and seco-DSP/DCK derivatives reversing P-glycoprotein-mediated paclitaxel (B517696) resistance nih.gov), direct research specifically investigating this compound's ability to interact with or overcome P-glycoprotein or βIII-Tubulin-mediated resistance is not found in the provided information. Its potential anticancer properties suggest that future research might explore these interactions, but current data is not available.

Future Perspectives in Seco Compound Research

Advancements in Synthetic Biology for Sustainable Production

The increasing demand for pharmacologically important lignans (B1203133) faces challenges due to the low efficiency and instability of their extraction from natural plant sources. acs.orgnih.gov Metabolic engineering of plants and plant cell cultures is emerging as a highly promising strategy for efficient, stable, and sustainable production of these valuable compounds. acs.orgnih.govnih.gov Synthetic biology offers powerful tools to re-route and optimize the biosynthetic pathways of lignans in microbial or plant-based systems, ensuring a reliable supply for research and development. lbl.govoecd.orgnih.gov

A notable example of this approach is the metabolic engineering of Forsythia cell cultures. acs.orgnih.gov Researchers have successfully manipulated the lignan biosynthetic pathway in these cells to increase the yield of specific precursors. By employing RNA interference (RNAi) to suppress the expression of the pinoresinol/lariciresinol reductase (PLR) gene, the metabolic flow is redirected away from the production of matairesinol, leading to a significant accumulation of pinoresinol, a key intermediate in the synthesis of many seco-lignans. nih.govoup.com

Further demonstrating the power of this platform, scientists have created transgenic Forsythia cells that can produce exogenous lignans not native to the plant. By co-expressing the PLR-RNAi construct with a gene from sesame (CYP81Q1), the engineered cells were able to synthesize sesamin, showcasing the potential to use these cellular factories to generate a diverse array of both natural and novel compounds. nih.govoup.comfrontiersin.org This approach paves the way for the sustainable bioproduction of complex molecules like Seco-CDA and its derivatives.

| Engineering Strategy | Host System | Genetic Modification | Key Outcome | Fold Change (Approx.) |

|---|---|---|---|---|

| Precursor Accumulation | Forsythia Suspension Cells | Stable transfection with PLR-RNAi | Complete loss of matairesinol and accumulation of pinoresinol glucoside. oup.com | 20-fold increase in total pinoresinol. nih.govoup.com |

| Exogenous Lignan Production | Forsythia Suspension Cells | Co-expression of PLR-RNAi and sesame CYP81Q1 gene | Production of sesamin, a lignan not naturally found in Forsythia. nih.govoup.com | N/A (de novo production) |

| Enhanced Exogenous Production | Forsythia Suspension Cells | Suppression of UGT71A18 (pinoresinol-glucosylating enzyme) in sesamin-producing cells | Increased synthesis of (+)-pinoresinol aglycone and (+)-sesamin. frontiersin.org | 1.4-fold increase in (+)-sesamin. frontiersin.org |

High-Throughput Screening and Combinatorial Chemistry for Novel Seco-Derivatives

The discovery of novel seco-derivatives with improved therapeutic properties depends on the ability to screen vast libraries of compounds efficiently. Traditional screening methods are often time-consuming and costly. Modern drug discovery increasingly relies on in silico or computational techniques for high-throughput screening (HTS), which can rapidly assess the potential of thousands or even millions of molecules against a specific biological target. nih.govresearchgate.net

This computational approach typically involves molecular docking, where virtual compounds are evaluated for their binding affinity and interaction with the three-dimensional structure of a target protein. nih.govmdpi.commdpi.com For instance, in silico screening has been successfully used to identify lignan compounds as potential inhibitors of key cancer targets like 6-phosphogluconate dehydrogenase and the MDM2-p53 interaction. nih.govresearchgate.netmdpi.com Promising candidates identified through these virtual screens are then prioritized for chemical synthesis and subsequent in vitro validation to confirm their biological activity. nih.govresearchgate.netnih.gov

In parallel with advanced screening, the generation of novel chemical entities is crucial. While combinatorial chemistry provides a framework for rapidly synthesizing large libraries of related compounds, targeted synthesis of novel lignan-like backbones is also a valuable strategy. Research into the preparation of new derivatives, such as 3,4-dibenzylfurans with a lignan backbone, provides a source of novel compounds for screening campaigns, expanding the chemical space available for discovering new therapeutic agents. nih.gov

| Stage | Technique / Method | Objective | Example Application for Lignans |

|---|---|---|---|

| 1. Target Preparation | 3D Structure Retrieval & Refinement | Prepare the 3D structure of the biological target (e.g., an enzyme) for docking. nih.gov | Retrieving the crystal structure of 6-phosphogluconate dehydrogenase from the Protein Data Bank (PDB). nih.gov |

| 2. Virtual Screening | Molecular Docking | Screen a large database of compounds against the target's binding site to predict binding affinity. nih.govmdpi.com | Screening thousands of natural compounds against the 3-phosphoglycerate (3-PG) binding site of the target enzyme. researchgate.net |

| 3. Hit Filtering | ADMET & Drug-Likeness Prediction | Filter initial hits based on predicted pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). mdpi.comnih.gov | Using tools like SwissADME to assess the drug-likeness profiles of top-scoring lignan candidates. nih.gov |

| 4. Hit Validation | Molecular Dynamics (MD) Simulation | Evaluate the stability of the predicted protein-ligand complex over time. nih.govmdpi.com | Performing 100 ns MD simulations on the highest-scoring lignan-protein complexes to confirm stable interactions. mdpi.com |

| 5. Experimental Confirmation | In Vitro Enzyme & Cytotoxicity Assays | Experimentally verify the biological activity of the most promising in silico hits. nih.govresearchgate.net | Conducting MTT assays to measure the cytotoxicity of selected lignan compounds against lung cancer cell lines. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

AI algorithms can significantly enhance the identification and validation of drug targets by predicting the 3D structure of proteins, which is a critical first step in structure-based drug design. nih.gov Following this, ML models, such as graph neural networks, can predict the physicochemical and biological properties of countless potential seco-derivatives without the need for their physical synthesis. astrazeneca.com This predictive power allows researchers to prioritize candidates with the most promising efficacy and safety profiles early on.

| Drug Discovery Phase | Role of AI / Machine Learning | Specific Application |

|---|---|---|

| Target Identification | Protein Structure Prediction | Predicting the 3D structure of disease-relevant proteins to enable structure-based design of Seco-derivatives. nih.gov |

| Hit Identification | Virtual High-Throughput Screening | Using deep learning algorithms to screen massive virtual libraries of molecules to identify novel hits with high predicted activity. nih.gov |

| Lead Optimization | Predictive Modeling of Properties | Employing neural networks to predict the efficacy, safety, and pharmacokinetic properties of modified Seco-derivatives. astrazeneca.com |

| Preclinical Development | ADMET Profile Prediction | Utilizing AI tools to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity of lead candidates. mdpi.comnih.gov |

| Chemical Synthesis | Automated Synthesis Planning | Using AI algorithms to design the most efficient and cost-effective synthesis pathways for promising compounds. mit.edu |

Q & A

Q. How should researchers design experiments to synthesize and characterize Seco-CDA while ensuring reproducibility?

Methodological guidance:

- Follow standardized protocols for chemical synthesis, including step-by-step documentation of reaction conditions (e.g., temperature, catalysts, solvents) and purification methods.

- Use analytical techniques like NMR, HPLC-MS, and X-ray crystallography to verify structural integrity and purity. Detailed experimental procedures must align with journal guidelines for reproducibility, including raw data deposition in supplementary materials .

- Example workflow: Pre-test reaction scalability, validate intermediate compounds, and cross-reference spectral data with literature.

Q. What analytical strategies are recommended to validate the purity and structural identity of this compound?

Methodological guidance:

-

Combine orthogonal methods: NMR (¹H/¹³C) for functional group analysis, mass spectrometry for molecular weight confirmation, and chromatographic methods (e.g., HPLC) for purity assessment.

-

For novel derivatives, include elemental analysis and IR spectroscopy. Known compounds require literature comparisons, while new compounds demand full spectral interpretation and crystallographic data .

-

Table 1 : Analytical Techniques for this compound Characterization

Technique Parameter Measured Key Considerations NMR Structural groups Solvent compatibility, resolution HPLC-MS Purity, mass Column selection, ionization mode XRD Crystal structure Sample crystallinity

Q. How can researchers optimize synthesis conditions for this compound to improve yield and selectivity?

Methodological guidance:

- Conduct factorial design experiments (e.g., DOE) to assess variables like solvent polarity, temperature, and catalyst loading.

- Use kinetic studies to identify rate-limiting steps and adjust reaction time or stoichiometry. Validate optimizations through triplicate trials and statistical analysis (e.g., ANOVA) .

Advanced Research Questions

Q. How should contradictions between spectroscopic data and computational modeling results for this compound be resolved?

Methodological guidance:

- Re-examine computational parameters (e.g., DFT functional, basis sets) and compare with experimental conditions. Validate models using benchmark datasets or alternative software.

- If discrepancies persist, perform sensitivity analyses to identify error sources (e.g., solvent effects in simulations vs. experimental conditions) .

Q. What challenges arise in secondary data analysis (SDA) of this compound studies, and how can they be mitigated?

Methodological guidance:

- Ensure original datasets include metadata (e.g., instrument calibration details, sample preparation logs) to contextualize findings. Address ethical concerns by anonymizing participant data (if applicable) and obtaining IRB exemptions for re-use .

- Use triangulation: Cross-validate SDA results with primary experiments or independent datasets to confirm robustness .

Q. What methodologies enable integration of multi-omics data (e.g., metabolomics, proteomics) to study this compound’s biological activity?

Methodological guidance:

- Apply pathway enrichment analysis (e.g., KEGG, Reactome) to identify overlapping biological processes. Use machine learning (e.g., Random Forest) to prioritize biomarkers linked to this compound exposure.

- Ensure data interoperability by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) and depositing datasets in repositories like Zenodo .

Q. How can researchers develop predictive models for this compound’s pharmacokinetic properties?

Methodological guidance:

- Combine in vitro assays (e.g., plasma stability, protein binding) with in silico tools (e.g., PBPK modeling). Calibrate models using clinical data from analogs and validate with leave-one-out cross-validation .

Q. What systematic review approaches are suitable for synthesizing conflicting evidence on this compound’s mechanisms of action?

Methodological guidance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.